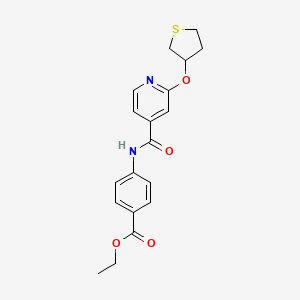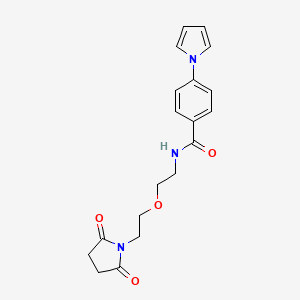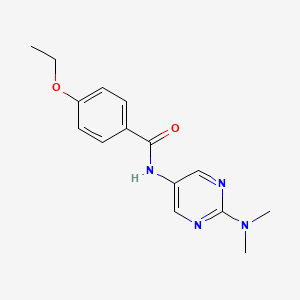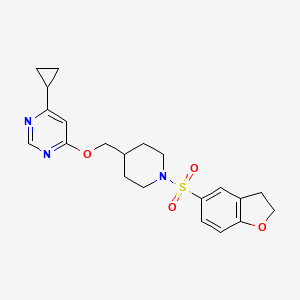![molecular formula C19H13Cl2NOS B2940627 N-(3,5-dichlorophenyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide CAS No. 860785-83-7](/img/structure/B2940627.png)
N-(3,5-dichlorophenyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of versatile synthons like 3-amino-4-cyano-2-thiophenecarboxamides . These synthons can be used for the preparation of thieno pyrimidine and pyridine derivatives . The reaction of these compounds with other reagents like 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides . These can then be cyclized to form other compounds .Wissenschaftliche Forschungsanwendungen
Mycobacterial Energetics Disruption
This compound has been studied for its potential to disrupt the energetics of mycobacteria, which includes microorganisms responsible for diseases like tuberculosis. The structure-activity relationship analysis suggests that derivatives of this compound could serve as adjuvant therapies, enhancing the effectiveness of existing treatments and slowing down the emergence of drug resistance .
Antimicrobial Activity
Thiophene derivatives, which include the core structure of this compound, have shown promise in antimicrobial activity. They are part of a broader class of biologically active compounds that are being explored for their potential to fight various microbial infections .
Efflux Inhibitors
The compound has been identified as a potential efflux inhibitor. Efflux inhibitors can prevent bacteria from pumping out antimicrobial agents, thus increasing the effectiveness of these drugs. This is particularly important in the fight against drug-resistant bacterial strains .
Synthesis of Aromatic Nitriles
The related chemical structure of 3,5-dichlorophenylboronic acid has been used in the synthesis of aromatic nitriles through cyanation processes. This indicates that our compound of interest could potentially be involved in similar synthetic pathways, contributing to the production of various organic compounds .
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid derivative of the dichlorophenyl group is known to participate in Suzuki-Miyaura cross-coupling reactions. This is a widely used method to create carbon-carbon bonds, suggesting that our compound may also be applicable in facilitating such chemical reactions .
Intramolecular Aromatic Carbenoid Insertion
Another application of the dichlorophenyl group is in intramolecular aromatic carbenoid insertion reactions. These reactions are useful for the synthesis of complex organic molecules, which could include pharmaceuticals and other biologically active compounds .
Trifluoromethylation
The dichlorophenyl group’s derivatives have been used in trifluoromethylation reactions, which are important for introducing trifluoromethyl groups into molecules. This modification can significantly alter the biological activity of compounds, making it a valuable tool in drug development .
Lithiation and Functionalization
Dihalophenyl derivatives are used in lithiation reactions to create functionalized boronic acids. This process is crucial for the synthesis of various organic compounds, including those with potential pharmaceutical applications .
Wirkmechanismus
Target of Action
The compound belongs to the class of thiophene derivatives. Thiophene derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of thiophene derivatives can vary widely, depending on their specific structure and the target they interact with. Some thiophene derivatives have been found to inhibit enzyme activity, while others may act as agonists or antagonists at various receptors .
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some thiophene derivatives have been found to affect the energetics of Mycobacterium tuberculosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiophene derivatives can vary widely, depending on their specific structure. Factors that can influence these properties include the compound’s size, polarity, and the presence of various functional groups .
Result of Action
The molecular and cellular effects of thiophene derivatives can vary widely, depending on their specific targets and mode of action. Some thiophene derivatives have been found to have antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
The action, efficacy, and stability of thiophene derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NOS/c20-13-8-14(21)10-15(9-13)22-19(23)17-7-12-6-5-11-3-1-2-4-16(11)18(12)24-17/h1-4,7-10H,5-6H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODIDHJZHATHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940546.png)



![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2940552.png)
![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/no-structure.png)

![4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine](/img/structure/B2940555.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2940558.png)
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2940563.png)
